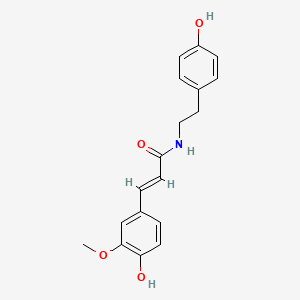N-trans-Feruloyltyramine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Anti-Inflammatory Drug Research
Summary of the Application: Moupinamide has been identified as a potential anti-inflammatory agent . It was one of the ten natural products that scored highly as potential anti-inflammatory drug candidates in a study .
Methods of Application or Experimental Procedures: The study used a set of 441 anti-inflammatory drugs representing the active domain and 2892 natural products representing the inactive domain to construct a predictive model for bioactivity-indexing purposes . The model for indexing the natural products for potential anti-inflammatory activity was constructed using the iterative stochastic elimination algorithm (ISE) .
Results or Outcomes: By applying the prediction model to a mix set of (active/inactive) substances, the researchers managed to capture 38% of the anti-inflammatory drugs in the top 1% of the screened set of chemicals, yielding an enrichment factor of 38 . Moupinamide was one of the ten natural products that scored highly as potential anti-inflammatory drug candidates .
N-trans-Feruloyltyramine is a bioactive compound classified as a derivative of ferulic acid and tyramine, with the chemical formula and a CAS number of 66648-43-9. This compound is primarily found in various plants, including garlic and certain species of Polyalthia, where it contributes to the plant's medicinal properties. N-trans-Feruloyltyramine has garnered attention for its potential health benefits, particularly in the fields of pharmacology and nutraceuticals due to its antioxidant and anti-inflammatory properties .
- Esterification: Reacting with alcohols to form esters.
- Oxidation: Being oxidized to form quinones or other reactive oxygen species.
- Hydrolysis: Breaking down into ferulic acid and tyramine under acidic or basic conditions.
The compound also exhibits interactions with various biological molecules, influencing pathways related to oxidative stress and inflammation .
Research indicates that N-trans-Feruloyltyramine possesses significant biological activities, including:
- Antioxidant Activity: It effectively scavenges free radicals, thereby reducing oxidative stress in cells. Studies have shown its protective effects against hydrogen peroxide-induced damage in HepG2 liver cells .
- Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 by modulating signaling pathways like AP-1 and MAP kinase in macrophages .
- Antitumor Properties: N-trans-Feruloyltyramine has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
The synthesis of N-trans-Feruloyltyramine can be achieved through various methods:
- From Ferulic Acid: The most common method involves the reaction of ferulic acid with tyramine under specific conditions (e.g., acid catalysis) to form N-trans-Feruloyltyramine .
- Chemical Synthesis: Several synthetic pathways have been developed, including multi-step organic synthesis techniques that yield high purity levels of the compound.
ChemicalBook outlines at least seven different synthetic routes for producing N-trans-Feruloyltyramine from precursor compounds .
Studies have focused on the interaction of N-trans-Feruloyltyramine with various biological systems:
- Cellular Interactions: Research indicates that it modulates cellular responses to oxidative stress and inflammation, affecting cell survival and apoptosis in cancer cells .
- Enzyme Inhibition: The compound acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes .
N-trans-Feruloyltyramine shares structural similarities with several other compounds derived from phenolic acids and amines. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Ferulic Acid | Contains a phenolic structure | Known for strong antioxidant properties |
| Tyramine | Shares the amine group | Primarily known for neurotransmitter activity |
| N-feruloyltyramine | Directly related derivative | Exhibits both anti-inflammatory and antioxidant effects |
| Caffeic Acid | Similar phenolic structure | More potent antioxidant but less studied for anti-inflammatory effects |
| Chlorogenic Acid | Contains similar caffeoyl moiety | Notable for its role in glucose metabolism |
N-trans-Feruloyltyramine is unique due to its dual functionality as both an antioxidant and an anti-inflammatory agent, making it particularly valuable in therapeutic applications compared to its counterparts .
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard
Other CAS
Wikipedia
Dates
2. Kim, K.H., Moon, E., Kim, H.K., et al. Phenolic constituents from the rhizomes of Acorus gramineus and their biological evaluation on antitumor and anti-inflammatory activities. Bioorg. Med. Chem. Lett. 22(19), 6155-6159 (2012).
3. Calvin, A., Hostettmann, K., Dyatmyko, W., et al. Antioxidant and lipophilic constituents of Tinospora crispa. Planta Med. 64(5), 393-396 (1998).
4. Fang, J.-B., Jia, W., Gao, W.-Y., et al. Antitumor constituents from Alternanthera philoxeroides. J. Asian Nat. Prod. Res. 9(6-8), 511-515 (2007).







